(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a prop-2-ynoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.
Addition of the Methoxy Group: The intermediate is then reacted with a methoxy-substituted phenylacetylene under specific conditions to introduce the methoxy group.
Formation of the Prop-2-ynoxyphenyl Group: The final step involves the addition of the prop-2-ynoxyphenyl group through a coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features make it a candidate for investigating binding affinities and biological activity.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects. Researchers may investigate its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetics.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-chlorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
(E)-2-(2-bromophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure with a bromine atom instead of fluorine.
(E)-2-(2-iodophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c1-3-10-23-18-9-8-14(12-19(18)22-2)11-15(13-21)16-6-4-5-7-17(16)20/h1,4-9,11-12H,10H2,2H3/b15-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSALVZMWDURA-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC=C2F)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC=C2F)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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